molecular formula C18H19FN2O5S B2833652 2-fluoro-5-(N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)sulfamoyl)benzoic acid CAS No. 2415571-42-3

2-fluoro-5-(N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)sulfamoyl)benzoic acid

Cat. No.: B2833652
CAS No.: 2415571-42-3
M. Wt: 394.42
InChI Key: GUYLGCLEJFMBDU-JOCQHMNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-5-(N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)sulfamoyl)benzoic acid is a chemical compound that has been extensively studied in scientific research. This compound is also known as PF-06463922 and is used in the development of drugs that target specific proteins in the human body.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Hypoglycemic Agents : Research on benzoic acid derivatives, such as the study on repaglinide and related compounds, explores the structure-activity relationships within hypoglycemic agents. These compounds have shown significant activity as therapeutic options for type 2 diabetic patients, highlighting the role of benzoic acid derivatives in the development of diabetes medications (Grell et al., 1998).

Material Science and Organic Synthesis

  • Cocrystal Formation : The study of benzoic acid and isonicotinamide cocrystals provides insights into the use of acid-pyridine heterosynthons for probing structural landscapes in material science. This research demonstrates the potential of using benzoic acid derivatives in designing new materials (Dubey & Desiraju, 2014).

Environmental Chemistry and Degradation Studies

  • Perfluoroalkyl Acid Precursors : Investigations into the biotransformation and environmental fate of perfluoroalkyl acid precursors shed light on the persistence and degradation pathways of these compounds. Understanding the environmental impact of fluorochemicals, including those structurally related to the specified compound, is critical for assessing potential hazards and designing environmentally friendly alternatives (Zhang et al., 2020).

Properties

IUPAC Name

2-fluoro-5-[(4-pyridin-2-yloxycyclohexyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O5S/c19-16-9-8-14(11-15(16)18(22)23)27(24,25)21-12-4-6-13(7-5-12)26-17-3-1-2-10-20-17/h1-3,8-13,21H,4-7H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYLGCLEJFMBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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